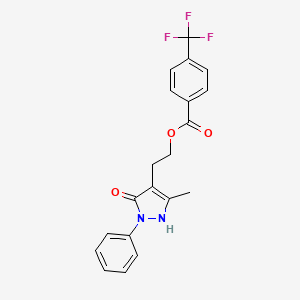![molecular formula C28H24N2 B3158852 13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-57-1](/img/structure/B3158852.png)
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
Übersicht
Beschreibung
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a complex organic compound that belongs to the class of acridine derivatives.
Vorbereitungsmethoden
The synthesis of 13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with an acridine precursor under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Wissenschaftliche Forschungsanwendungen
13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves its interaction with biological molecules such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and repair. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancer cells by interfering with their genetic material .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine include other acridine derivatives such as:
Acridine Orange: Known for its use as a fluorescent dye and its ability to intercalate into DNA.
Proflavine: Used as an antiseptic and for its antibacterial properties.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase II
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other acridine derivatives .
Eigenschaften
IUPAC Name |
13-[(4-ethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2/c1-2-19-11-13-20(14-12-19)18-30-26-10-6-4-8-23(26)24-16-15-22-17-21-7-3-5-9-25(21)29-27(22)28(24)30/h3-14,17H,2,15-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNRYXDPJQBMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3158769.png)
![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3158776.png)
![N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B3158784.png)

![1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone](/img/structure/B3158815.png)

![1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3158826.png)
![Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B3158835.png)

![methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B3158860.png)
![methyl 2-{2-[2-(acetyloxy)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl}acetate](/img/structure/B3158861.png)

![1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B3158877.png)
![4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine](/img/structure/B3158884.png)
